molecular formula C11H13BrO3 B8589724 Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Ethyl 2-[4-(bromomethyl)phenoxy]acetate

Cat. No. B8589724
M. Wt: 273.12 g/mol
InChI Key: JRAZZAIWKOQFPI-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

A solution of ethyl 4-methylphenoxyacetate, which may be prepared as set forth by S. G. Powell and R. Adams in J. Am. Chem. Soc., 42, pages 646-658 (1920), (18.21 g, 0.094 mole) in 100 ml of dry CCl4 was stirred and refluxed under a 350 watt tungsten lamp. A solution of 15 g (0.094 mole) of bromine in 100 ml of CCl4 was added by means of an addition funnel over a period of 30 minutes. The colorless reaction mixture was evaporated in vacuo and the resulting oil distilled bulb-to-bulb taking a middle cut at 120°-140° at 0.17 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.[Br:15]Br>C(Cl)(Cl)(Cl)Cl.[W]>[Br:15][CH2:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OCC(=O)OCC)C=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The colorless reaction mixture was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting oil distilled bulb-to-bulb
CUSTOM
Type
CUSTOM
Details
at 120°-140°

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(OCC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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